![molecular formula C13H12FN5O2S B2849282 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one CAS No. 2309186-37-4](/img/structure/B2849282.png)
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one, also known as Tegafur, is a prodrug used in the treatment of various types of cancers, including gastric, colorectal, and breast cancers. Tegafur is a member of the fluoropyrimidine family of drugs and is structurally related to 5-fluorouracil (5-FU), a commonly used chemotherapy drug.
Mechanism of Action
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is a prodrug that is converted into 5-FU in the body. 5-FU is a potent inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting thymidylate synthase, 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one disrupts the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is rapidly absorbed from the gastrointestinal tract and is metabolized to 5-FU in the liver. The drug has a half-life of approximately 2 hours and is excreted primarily in the urine. 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one has been shown to have minimal toxicity in normal cells, making it a relatively safe chemotherapy drug.
Advantages and Limitations for Lab Experiments
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is a widely used chemotherapy drug in clinical practice, and its effectiveness has been well established. However, its use in laboratory experiments may be limited by its high cost and the need for specialized equipment and expertise to synthesize and handle the drug.
Future Directions
Further research is needed to explore the potential of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one in combination with other chemotherapy drugs in the treatment of various types of cancers. Additionally, the development of new formulations and delivery methods may improve the efficacy and safety of 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one in clinical practice.
Synthesis Methods
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one can be synthesized through a multi-step process involving the reaction of 5-fluorouracil with thioacetic acid followed by the reaction of the resulting intermediate with 4-methyl-1,3-thiazole-5-carbonyl chloride and piperazine.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one has been extensively studied for its anti-tumor activity in various types of cancers. Research has shown that 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is effective in inhibiting the growth of cancer cells by interfering with DNA synthesis and repair. 1-(5-Fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is often used in combination with other chemotherapy drugs to enhance its anti-tumor activity.
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O2S/c1-8-11(22-7-17-8)12(21)18-2-3-19(10(20)6-18)13-15-4-9(14)5-16-13/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBILNJGXSBURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.